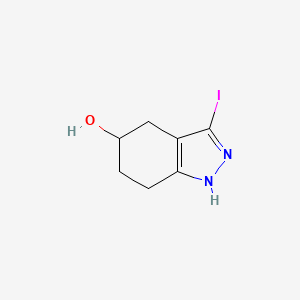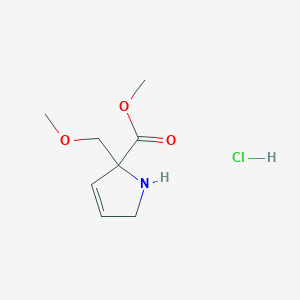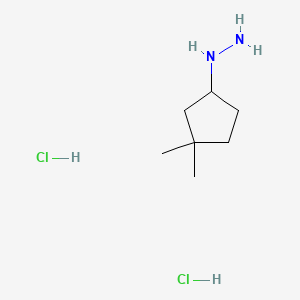
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of hydrazine, featuring a cyclopentyl ring substituted with two methyl groups at the 3-position and a hydrazine moiety. This compound is typically encountered as a dihydrochloride salt, which enhances its stability and solubility in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclopentyl)hydrazine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclopentanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial for optimizing the synthesis and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Azines or nitroso compounds.
Reduction: Amines or hydrazides.
Substitution: Substituted hydrazines or hydrazones.
Aplicaciones Científicas De Investigación
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethylcyclopentyl)hydrazine dihydrochloride involves its interaction with various molecular targets and pathways. The hydrazine moiety can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent adducts, which may alter the function of enzymes or other proteins. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylhydrazine: Lacks the methyl substitutions, resulting in different reactivity and biological activity.
Dimethylhydrazine: Contains two methyl groups on the hydrazine moiety, leading to distinct chemical properties.
Cyclohexylhydrazine: Features a six-membered ring, which affects its steric and electronic properties.
Uniqueness
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride is unique due to the presence of both the cyclopentyl ring and the dimethyl substitutions. This combination imparts specific steric and electronic characteristics, influencing its reactivity and interactions with biological targets. The dihydrochloride salt form also enhances its solubility and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H18Cl2N2 |
|---|---|
Peso molecular |
201.13 g/mol |
Nombre IUPAC |
(3,3-dimethylcyclopentyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(5-7)9-8;;/h6,9H,3-5,8H2,1-2H3;2*1H |
Clave InChI |
NGYVWZZDBVLTJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1)NN)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


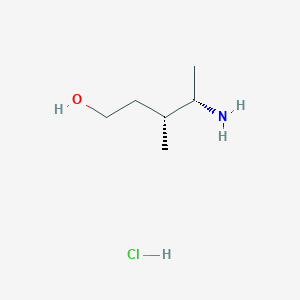
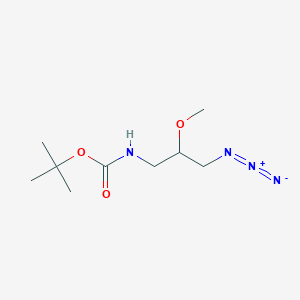
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
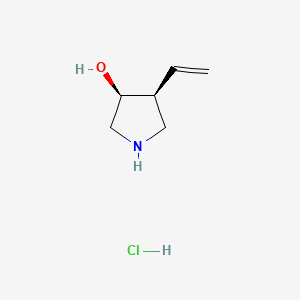
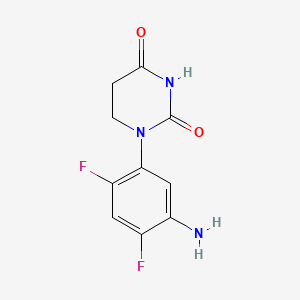
![Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13499230.png)
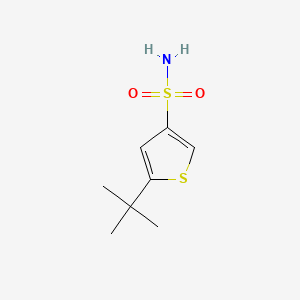
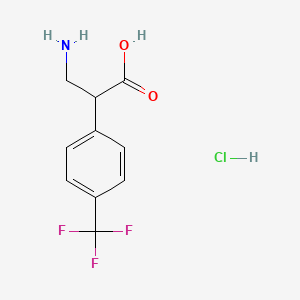
![9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)

